molecular formula C10H16NO9S2- B1236292 Sinigrin CAS No. 64550-88-5

Sinigrin

Cat. No. B1236292
CAS RN: 64550-88-5
M. Wt: 358.4 g/mol
InChI Key: PHZOWSSBXJXFOR-UHFFFAOYSA-M
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Description

Sinigrin (allyl-glucosinolate or 2-propenyl-glucosinolate) is a natural aliphatic glucosinolate present in plants of the Brassicaceae family, such as broccoli and brussels sprouts, and the seeds of Brassica nigra (mustard seeds) which contain high amounts of sinigrin . It has been systematically described and evaluated in the classical Ayurvedic texts .


Synthesis Analysis

Sinigrin is synthesized from the amino acid methionine in a multi-step pathway . The first laboratory synthesis of sinigrin was published in 1965 . In a study, it was found that the gene CYP79F1 in B. juncea regulates the synthesis of sinigrin .


Molecular Structure Analysis

The chemical structure of sinigrin had been established by 1930. It is a glucose derivative with β-D-glucopyranose configuration . It was unclear whether the C=N bond was in the Z (or syn) form, with sulfur and oxygen substituents on the same side of the double bond, or the alternative E form in which they are on opposite sides .


Chemical Reactions Analysis

Sinigrin is not bioactive itself, but when it is hydrolyzed by the enzyme myrosinase, it exhibits anti-proliferative activity . Sinigrin also enhances the asthma-relieving effects of isoproterenol and reduces the effective isoproterenol dose in an acute-asthma model in guinea pigs .


Physical And Chemical Properties Analysis

Sinigrin has a molecular formula of C10H17NO9S2 and a molecular weight of 397.46 . It is very hydrophilic and mostly water-soluble .

Scientific Research Applications

Anti-Cancer Properties

Sinigrin has been found to have significant anti-cancer properties . It has been shown to inhibit the proliferation of liver tumor cells . The potential of sinigrin to prevent the growth of cancer cells has been well established .

Antibacterial Properties

Sinigrin has been found to have antibacterial properties . It has been shown to be as potent as Vancomycin in the treatment of bacteria listed by the World Health Organisation as antibiotic-resistant “priority pathogens” .

Antifungal Properties

Sinigrin also has antifungal properties . It has been applied in the prevention of bacterial and fungal spoilage of food products in advanced atmospheric packaging technology which improves the shelf-life of these products .

Antioxidant Properties

Sinigrin has antioxidant properties . These properties can be utilized as nutraceuticals and also have therapeutic benefits .

Anti-Inflammatory Properties

Sinigrin has anti-inflammatory properties . This makes it potentially useful in the treatment of conditions associated with inflammation .

Wound Healing Properties

Sinigrin has been found to have wound healing properties . This could make it a valuable component in the development of new wound healing treatments .

Biofumigation

Sinigrin has been found to have biofumigation properties . This could make it useful in agricultural applications, such as pest control .

Defense Mechanism in Plants

Sinigrin is part of a sophisticated defense system plants developed over several hundred million years of evolution to protect them from parasitic attack from aphids, ticks, bacteria or nematodes .

Mechanism of Action

Target of Action

Sinigrin, a natural aliphatic glucosinolate, is found in plants of the Brassicaceae family . Sinigrin has also been shown to enhance the asthma-relieving effects of isoproterenol .

Mode of Action

When plant tissue is damaged, the enzyme myrosinase comes into contact with sinigrin and breaks it down into several compounds, including isothiocyanates . These isothiocyanates are the main bioactives responsible for the pharmacological effects of sinigrin . For example, sinigrin has been shown to suppress the nuclear translocation of NF-κB induced by TNF-α .

Biochemical Pathways

Sinigrin affects several biochemical pathways. It has been shown to modulate the MAPK pathway, which plays a crucial role in regulating inflammation . In addition, sinigrin enhances the cAMP levels induced by β-agonists by inhibiting PDE4 . The resulting increase in cAMP levels stimulates the activity of the downstream effector protein kinase A, which would be expected to ultimately induce the relaxation of airway smooth muscle .

Result of Action

The molecular and cellular effects of sinigrin’s action are diverse. For example, sinigrin has been shown to inhibit bladder cancer growth by 34 percent, and stopped muscle tissue invasion by 100 percent . In a mouse model of ulcerative colitis, sinigrin treatment significantly mitigated the DSS-induced body weight loss, attenuated the colon length shrinkage, and improved the disease index score . Furthermore, sinigrin treatment remarkably reduced the DSS-induced myeloperoxidase, neutrophil elastase, and CD68 expression in colon tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sinigrin. For example, intraspecific density and abiotic environmental conditions can affect sinigrin concentration and growth

Safety and Hazards

Sinigrin is generally safe for R&D use only. It is not recommended for medicinal, household, or other use . If inhaled or contacted with skin or eye, it is advised to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes .

Future Directions

The therapeutic benefits of sinigrin have been recognized, but the information on known biological activities is very limited. Hence, further studies still need to be conducted and its molecular mechanisms also need to be explored . Sinigrin represents a potential add-on drug to β-agonists for the treatment of asthma .

properties

IUPAC Name

[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZOWSSBXJXFOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO9S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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